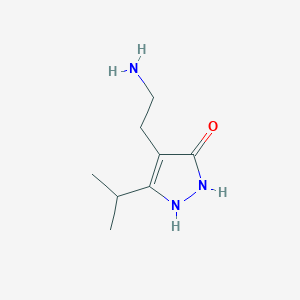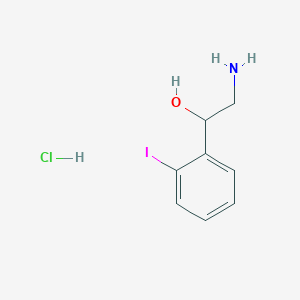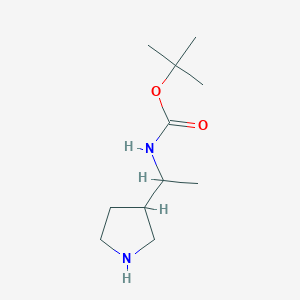
2-(2-氯吡啶-3-基)乙酸
描述
2-(2-Chloropyridin-3-yl)acetic acid, commonly known as CPAA, is an organic compound with a broad range of applications in scientific research. It is an important intermediate in the synthesis of drugs and other compounds, and is also used in the manufacture of pesticides. CPAA has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学研究应用
有机酸在工业应用中
有机酸,如乙酸,在工业应用中发挥着重要作用,特别是在碳酸盐和砂岩地层的酸化作业中。这些作业对于提高地质构造的渗透性以增加石油和天然气产量至关重要。与盐酸 (HCl) 等强酸相比,更弱且腐蚀性更小的化学物质(如乙酸)更受青睐,以减轻高腐蚀率和渗透性不足等问题。乙酸与其他有机酸(如甲酸、柠檬酸和乳酸)一起用于去除地层损伤、溶解钻井泥浆滤饼并作为铁螯合剂。突出了有机酸的缓蚀性能,显示了它们在高温应用中和在低腐蚀等级下创建优势虫洞测试方面的有效性。这拓宽了乙酸在各种现场案例和实验室评估中的使用范围,使其成为石油和天然气作业中的多功能剂 (Alhamad et al., 2020)。
环境影响和处理技术
乙酸的应用延伸到环境科学,特别是在处理和回收受工业作业中乙酸污染的废水方面。利用聚合物膜的渗透分离技术已被确定为一种经济且环保的方法,用于从水流中分离乙酸。这项技术因其在处理相对挥发性接近的混合物时的效率而引人注目,而传统的蒸馏方法会失败或消耗大量能量。关于渗透分离的综述强调了回收乙酸的工业重要性,并提供了对废水处理膜工艺发展的见解,突出了对可持续且经济高效的分离方法的持续探索 (Aminabhavi & Toti, 2003)。
缓蚀和材料保存
关于用于酸性溶液中金属清洗的有机缓蚀剂的综述阐明了乙酸和其他有机酸在防止金属溶解中的关键作用。这些抑制剂以杂原子 (O、S、N、P) 和 π 电子的存在为特征,证明了它们能够保护黑色和有色金属在腐蚀性酸性介质中免受腐蚀的能力。这项研究强调了在酸洗和除垢等工业清洗过程中使用包括乙酸在内的有机抑制剂的经济且有效的方法,有助于维护和延长工业机械和基础设施的使用寿命 (Goyal et al., 2018)。
安全和危害
生化分析
Biochemical Properties
2-(2-Chloropyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .
Cellular Effects
2-(2-Chloropyridin-3-yl)acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 2-(2-Chloropyridin-3-yl)acetic acid involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. The compound’s binding interactions with enzymes and proteins are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloropyridin-3-yl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-(2-Chloropyridin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
2-(2-Chloropyridin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in biochemical processes and its overall impact on metabolism .
Transport and Distribution
The transport and distribution of 2-(2-Chloropyridin-3-yl)acetic acid within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is important for determining the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(2-Chloropyridin-3-yl)acetic acid influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors play a crucial role in determining the compound’s biochemical effects and its overall impact on cellular processes .
属性
IUPAC Name |
2-(2-chloropyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOASBJYTBZMVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563461 | |
| Record name | (2-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61494-55-1 | |
| Record name | (2-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloropyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)












